Mensacarcin

Mechanism of Action NCI-60 Screening COMPARE Analysis

Choose Mensacarcin for its unique COMPARE-negative mechanism (NCI correlation <0.3), ensuring novel target discovery without confounding known pathways. Its rapid mitochondrial localization (<20 min) and selective apoptosis induction in melanoma (including BRAF V600E mutants) offer a distinct tool over generic cytotoxins. The compound's potency depends critically on its side-chain epoxy moiety; substituting with an analog like didesmethylmensacarcin negates this activity. Ideal for CRISPR screens, metabolic engineering, and overcoming vemurafenib resistance (retains ~1 μM IC50).

Molecular Formula C21H24O9
Molecular Weight 420.4 g/mol
Cat. No. B1213613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMensacarcin
Synonymsmensacarcin
Molecular FormulaC21H24O9
Molecular Weight420.4 g/mol
Structural Identifiers
SMILESCC1C(C23C(=O)C4=C(C(C2(O3)C(C1(C(=O)C5C(O5)C)O)O)OC)C(=CC=C4)OC)O
InChIInChI=1S/C21H24O9/c1-8-14(22)20-15(23)10-6-5-7-11(27-3)12(10)17(28-4)21(20,30-20)18(25)19(8,26)16(24)13-9(2)29-13/h5-9,13-14,17-18,22,25-26H,1-4H3/t8-,9-,13+,14+,17-,18-,19+,20+,21+/m0/s1
InChIKeyWWNXYRCJJRRWAQ-ALCXHWRFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mensacarcin: A Complex Polyketide with Potent Cytostatic and Selective Cytotoxic Properties


Mensacarcin is a highly oxygenated polyketide secondary metabolite first isolated from the soil-dwelling bacterium Streptomyces bottropensis [1]. It features a complex hexahydroanthracene core adorned with nine stereogenic centers and two reactive epoxide moieties, a structural blueprint that distinguishes it from simpler anthracycline or polyketide anticancer agents [2]. The compound demonstrates potent, broad-spectrum cytostatic activity across the National Cancer Institute's 60 human tumor cell line panel (NCI-60), with a mean 50% growth inhibition (GI50) value of 0.2 μM [3]. Crucially, this general antiproliferative effect is paired with a pronounced, selective cytotoxicity specifically against melanoma cell lines, a property not uniformly observed among standard chemotherapeutics [3].

The Critical Failure of Generic Substitution: Why Not All Cytotoxins Are Mensacarcin


Attempting to substitute mensacarcin with a generic cytotoxin or even a structurally related polyketide will result in a fundamentally different biological outcome, negating the compound's core value propositions. The quantitative evidence below demonstrates that mensacarcin's differentiation is not a matter of degree but of kind. Unlike standard-of-care agents such as doxorubicin or vemurafenib, mensacarcin possesses a unique COMPARE-negative mechanism of action profile, with correlation coefficients below 0.3 against the NCI standard agent database of 170 compounds, indicating it does not share the same biological targets or pathways [1]. Furthermore, its selective cytotoxicity toward melanoma is contingent on a specific epoxy moiety in its side chain; derivatives lacking this feature, such as didesmethylmensacarcin, exhibit markedly reduced or absent cytotoxic activity [2]. Therefore, substitution with an analog would forfeit the unique mitochondrial targeting and melanoma-selective apoptosis that define mensacarcin's utility as a research probe and potential therapeutic lead.

Quantitative Comparative Evidence: Why Mensacarcin is a Unique Procurement Decision


Evidence 1: Unique Mechanism of Action Confirmed by COMPARE-Negative Profile

Mensacarcin exhibits a 'COMPARE-negative' profile in the NCI-60 screen, meaning its pattern of cell line sensitivity shows no significant correlation (Pearson correlation coefficient < 0.3) with any of the 170 compounds in the NCI Developmental Therapeutics Program standard agent database [1]. This is a direct, quantitative comparator against a panel of well-characterized anticancer agents including DNA intercalators, topoisomerase inhibitors, and tubulin binders. A high correlation (e.g., >0.7) would indicate a shared mechanism of action, which is not observed for mensacarcin.

Mechanism of Action NCI-60 Screening COMPARE Analysis Drug Discovery

Evidence 2: Selective Cytotoxicity in Melanoma vs. Non-Melanoma Cancer Cells

While mensacarcin exhibits universal cytostatic effects across the NCI-60 panel (mean GI50 = 0.2 μM), it induces potent, selective apoptotic cell death specifically in melanoma cell lines, with a mean IC50 of 0.5-1 μM against a panel of eight melanoma lines [1]. In stark contrast, non-melanoma cancer cells, such as HCT-116 colon carcinoma cells, experience only growth inhibition (cytostasis) at equivalent concentrations, without progressing to cell death . This differential response is not observed for broad-spectrum cytotoxins like doxorubicin.

Melanoma Selective Cytotoxicity NCI-60 Apoptosis

Evidence 3: Structural Determinant of Activity: The Critical Role of the Epoxy Moiety

Structure-activity relationship (SAR) studies using mensacarcin derivatives have unequivocally demonstrated that the epoxide group on its side chain is the primary pharmacophore responsible for its cytotoxic effects [1]. The biosynthetic intermediate didesmethylmensacarcin (DDMM), which lacks this epoxy moiety, was produced via heterologous expression of the cos2 cosmid and found to be devoid of significant cytotoxic activity compared to the parent compound [1][2]. This provides a direct, intramolecular comparator that proves the essential nature of this functional group.

Structure-Activity Relationship Epoxide Biosynthesis Drug Design

Evidence 4: Rapid Mitochondrial Localization and Functional Disruption

Mensacarcin's unique mechanism involves rapid and specific localization to mitochondria, a property not shared by all cytotoxins. Using a synthesized fluorescent mensacarcin probe, researchers demonstrated that the compound localizes to mitochondria within 20 minutes of treatment in live cells [1]. Live-cell bioenergetic flux analysis further confirmed that this localization is accompanied by a rapid disturbance of energy production and mitochondrial function [1]. This contrasts with DNA-targeting agents like doxorubicin, which primarily accumulate in the nucleus.

Mitochondrial Targeting Bioenergetics Fluorescent Probes Cellular Pharmacology

Evidence 5: Synergistic Activity with Vemurafenib Against Chemo-Resistant Melanoma

Mensacarcin demonstrates potent synergistic effects when combined with the FDA-approved BRAF inhibitor vemurafenib (Zelboraf). Importantly, mensacarcin retains strong cytotoxic activity (average IC50 of 1 μM) as a single agent against three vemurafenib-resistant melanoma cell lines (SK-Mel-28PLXr, A375PLXr, and A2058PLXr) [1]. The combination treatment enhances cytotoxicity through metabolic impairment, lowering cellular glucose uptake and decreasing the oxygen consumption rate [1]. This property is not observed with vemurafenib alone or with many other cytotoxins that are subject to the same resistance mechanisms.

Combination Therapy Drug Resistance BRAF V600E Melanoma

Evidence 6: Scalable Fermentation Yield for Research and Preclinical Studies

Unlike many complex natural products that are accessible only in minute quantities, mensacarcin can be obtained in significant yields from its native producing organism. Unoptimized fermentation yields of Streptomyces bottropensis are reported at approximately 50 mg per liter of culture broth [1]. While not a direct comparison to every analog, this yield is notably higher than that of many other structurally complex polyketides discovered through traditional natural product screening, which often suffer from yields in the single-digit mg/L range or lower.

Bioprocessing Fermentation Yield Supply Chain

Optimized Research and Industrial Application Scenarios for Mensacarcin


Probing Novel Mechanisms of Action in Cancer

Mensacarcin is ideally suited for use as a chemical probe in studies aimed at discovering and validating novel anticancer mechanisms. Its COMPARE-negative profile (<0.3 correlation with 170 standard agents) [1] ensures that any observed phenotypic or molecular effects are unlikely to be confounded by known pathways. Researchers can confidently use mensacarcin in target deconvolution studies, CRISPR-Cas9 synthetic lethality screens, and phosphoproteomic analyses to identify new therapeutic vulnerabilities, particularly in melanoma.

Investigating Mitochondrial Dysfunction and Apoptosis in Melanoma

The compound's rapid (<20 min) and specific localization to mitochondria [1], coupled with its selective induction of apoptosis in melanoma cells over other cancer types (e.g., HCT-116 colon cancer) , makes it a powerful tool for dissecting mitochondrial biology in cancer. Applications include live-cell imaging of mitochondrial dynamics, bioenergetic flux analysis using Seahorse technology, and studies of the mitochondrial apoptosis pathway, including caspase-3/7 activation and PARP cleavage.

Combination Therapy Development for Drug-Resistant Melanoma

Mensacarcin is a high-value asset for research programs focused on overcoming drug resistance in BRAF-mutant melanoma. Its retained potency (IC50 ~1 μM) against vemurafenib-resistant cell lines and its demonstrated synergy with vemurafenib in vitro [1] provide a strong rationale for its use in preclinical combination studies. It can serve as a lead compound for developing new adjuvant therapies or as a tool to understand the metabolic vulnerabilities of resistant cells.

Biosynthetic Engineering and Analog Generation

The detailed characterization of the mensacarcin biosynthetic gene cluster and the functional assignment of key tailoring enzymes, such as the MsnO8 epoxidase [1], enables its use in combinatorial biosynthesis and metabolic engineering. The production of the inactive analog didesmethylmensacarcin (DDMM) via heterologous expression provides a validated platform for generating novel analogs with potentially altered activity profiles. This scenario is directly relevant for groups engaged in synthetic biology and natural product derivatization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mensacarcin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.